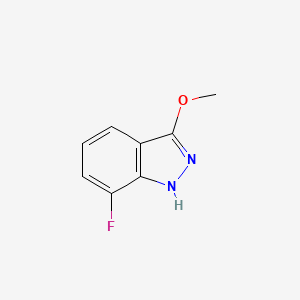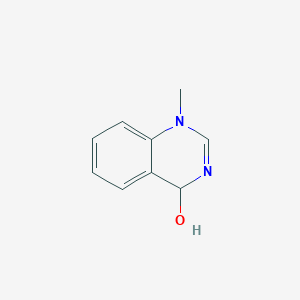
6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position on the indanone ring
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one involves the reaction of 2-methyl-1-indanone with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the fluorine or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism by which 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
- 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 3-Methyl-1-indanone
- 2,3-Dihydro-1H-inden-1-one
Comparison: 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. This uniqueness can make it more suitable for certain applications where these specific properties are desired .
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
6-fluoro-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
InChIキー |
JMAKYKIBFNLJCU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C(=O)CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)
![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)




